molecular formula C13H9N3O3 B11599435 (2E)-5-cyano-5-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxopent-2-enoic acid

(2E)-5-cyano-5-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxopent-2-enoic acid

Cat. No.: B11599435
M. Wt: 255.23 g/mol
InChI Key: GXLYVSAPGFEFJL-UJGQSPBESA-N
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Description

(2E)-5-cyano-5-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxopent-2-enoic acid is a complex organic compound with a unique structure that includes a benzimidazole moiety and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-cyano-5-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxopent-2-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of a benzimidazole derivative with a cyanoacetic acid derivative under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-cyano-5-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxopent-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-5-cyano-5-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxopent-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential anti-cancer and anti-inflammatory properties. Its ability to modulate biological pathways could lead to new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of (2E)-5-cyano-5-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxopent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and benzimidazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    Acetylacetone: Another compound with keto-enol tautomerism, used in various chemical syntheses.

    Diketene: Used in the production of acetoacetic acid derivatives.

Uniqueness

What sets (2E)-5-cyano-5-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxopent-2-enoic acid apart is its combination of a benzimidazole ring and a cyano group, which provides unique reactivity and potential for diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

(2E,4Z)-5-(1H-benzimidazol-2-yl)-5-cyano-4-hydroxypenta-2,4-dienoic acid

InChI

InChI=1S/C13H9N3O3/c14-7-8(11(17)5-6-12(18)19)13-15-9-3-1-2-4-10(9)16-13/h1-6,17H,(H,15,16)(H,18,19)/b6-5+,11-8-

InChI Key

GXLYVSAPGFEFJL-UJGQSPBESA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C=C/C(=O)O)\O)/C#N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C=CC(=O)O)O)C#N

Origin of Product

United States

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